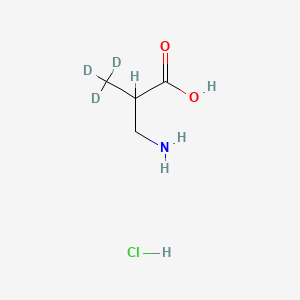
rac-4'-Methyl Ketoprofen-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-4’-Methyl Ketoprofen-d3 is a deuterated form of rac-4’-Methyl Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of rac-4’-Methyl Ketoprofen-d3 is C17H13D3O3, and it has a molecular weight of 271.33 .
Méthodes De Préparation
The synthesis of rac-4’-Methyl Ketoprofen-d3 involves the incorporation of deuterium atoms into the molecular structure of rac-4’-Methyl Ketoprofen. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the commercially available rac-4’-Methyl Ketoprofen.
Purification: The final product is purified using chromatographic techniques to obtain rac-4’-Methyl Ketoprofen-d3 with high purity.
Industrial production methods for rac-4’-Methyl Ketoprofen-d3 are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of more efficient deuteration reagents and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
rac-4’-Methyl Ketoprofen-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule.
Applications De Recherche Scientifique
rac-4’-Methyl Ketoprofen-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Pharmacokinetics: The deuterated form is used in pharmacokinetic studies to track the metabolic pathways and distribution of the drug in biological systems.
Drug Development: It serves as a reference compound in the development of new NSAIDs and other therapeutic agents.
Mécanisme D'action
The mechanism of action of rac-4’-Methyl Ketoprofen-d3 is similar to that of other NSAIDs. It exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever. The deuterium atoms in rac-4’-Methyl Ketoprofen-d3 may also influence the metabolic stability and pharmacokinetics of the compound .
Comparaison Avec Des Composés Similaires
rac-4’-Methyl Ketoprofen-d3 can be compared with other similar compounds, such as:
Ketoprofen: The non-deuterated form of the compound, used as an NSAID.
Dexketoprofen: The R-enantiomer of ketoprofen, which has similar anti-inflammatory and analgesic properties.
Ibuprofen: Another widely used NSAID with a similar mechanism of action but different chemical structure.
Naproxen: An NSAID with a longer half-life and different pharmacokinetic profile compared to ketoprofen.
rac-4’-Methyl Ketoprofen-d3 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and provide distinct advantages in scientific research and drug development.
Propriétés
Numéro CAS |
1346600-04-1 |
|---|---|
Formule moléculaire |
C17H16O3 |
Poids moléculaire |
271.33 |
Nom IUPAC |
3,3,3-trideuterio-2-[3-(4-methylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)/i2D3 |
Clé InChI |
PXERNXYPPAUBJI-BMSJAHLVSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(C)C(=O)O |
Synonymes |
α-(Methyl-d3)-3-(4-methylbenzoyl)benzeneacetic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B584798.png)









![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)

